molecular formula C7H11N3 B056160 3-(Pyrimidin-5-yl)propan-1-amine CAS No. 112104-02-6

3-(Pyrimidin-5-yl)propan-1-amine

Cat. No.: B056160
CAS No.: 112104-02-6
M. Wt: 137.18 g/mol
InChI Key: VVXSHHNKFBLSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrimidin-5-yl)propan-1-amine is an organic compound that features a pyrimidine ring attached to a propylamine chain

Scientific Research Applications

3-(Pyrimidin-5-yl)propan-1-amine has several scientific research applications:

Safety and Hazards

Safety is a crucial aspect when dealing with chemicals. For instance, 3-(pyrrolidin-1-yl)propan-1-amine, a compound with a similar structure, is toxic if swallowed. Therefore, it’s important to wash hands, forearms, and face thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

The future directions of research involving 3-(Pyrimidin-5-yl)propan-1-amine could involve the design of biologically active compounds. A regiospecific approach to the synthesis of imidazo-[1,2-a]pyrimidin-5(1H)-ones is the cyclization of 3-(prop-2-yn-1-yl)isocytosines by the action of alkylating agents in the presence of a base .

Relevant Papers There are several papers relevant to this compound. For instance, a paper discusses the anticancer activity of pyrimidines and triazolopyrimidines, which are antiproliferative agents exhibiting COX-1/2 inhibitory potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrimidin-5-yl)propan-1-amine typically involves the reaction of pyrimidine derivatives with propylamine under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction between a pyrimidine halide and propylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrimidin-5-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrimidin-5-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-pyrimidin-5-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-3-1-2-7-4-9-6-10-5-7/h4-6H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXSHHNKFBLSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577067
Record name 3-(Pyrimidin-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112104-02-6
Record name 3-(Pyrimidin-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrimidin-5-yl)propan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.